1,2-Diphenylethane-1-sulfonyl chloride
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Overview
Description
1,2-Diphenylethane-1-sulfonyl chloride is an organic compound with the molecular formula C14H13ClO2S. It is a sulfonyl chloride derivative of 1,2-diphenylethane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the ethane backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylethane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows:
[ \text{C14H14} + \text{HSO3Cl} \rightarrow \text{C14H13ClO2S} + \text{HCl} ]
Another method involves the oxidation of 1,2-diphenylethane using sulfuryl chloride (SO2Cl2) in the presence of a catalyst. This method provides a high yield of the desired sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under appropriate conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions with this compound.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Scientific Research Applications
1,2-Diphenylethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and advanced materials with specific functional properties.
Analytical Chemistry: The compound is utilized in derivatization reactions for the analysis of various analytes by techniques such as liquid chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations and derivatization reactions.
Comparison with Similar Compounds
1,2-Diphenylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: Similar reactivity but lacks the ethane backbone.
Toluene-4-sulfonyl Chloride: Contains a methyl group on the benzene ring, affecting its reactivity and solubility.
Methanesulfonyl Chloride: A simpler structure with a single carbon atom, used in similar reactions but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and applications in organic synthesis and material science.
Properties
Molecular Formula |
C14H13ClO2S |
---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1,2-diphenylethanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
CBEBZIQWYPLJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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